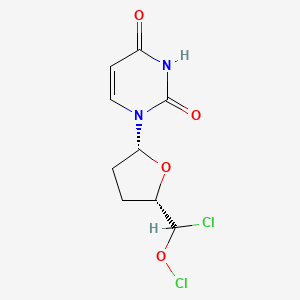

2',5'-Dichloro-2',5'-dideoxyuridine

Description

Structure

3D Structure

Properties

CAS No. |

34627-73-1 |

|---|---|

Molecular Formula |

C9H10Cl2N2O4 |

Molecular Weight |

281.09 g/mol |

IUPAC Name |

[chloro-[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] hypochlorite |

InChI |

InChI=1S/C9H10Cl2N2O4/c10-8(17-11)5-1-2-7(16-5)13-4-3-6(14)12-9(13)15/h3-5,7-8H,1-2H2,(H,12,14,15)/t5-,7+,8?/m0/s1 |

InChI Key |

QSWYYWPMISVACF-LSBSRIOGSA-N |

SMILES |

C1CC(OC1C(OCl)Cl)N2C=CC(=O)NC2=O |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1C(OCl)Cl)N2C=CC(=O)NC2=O |

Canonical SMILES |

C1CC(OC1C(OCl)Cl)N2C=CC(=O)NC2=O |

Synonyms |

2',5'-dichloro-2',5'-dideoxyuridine DCDU |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 2 ,5 Dichloro 2 ,5 Dideoxyuridine

Chemical Synthesis of 2',5'-Dichloro-2',5'-dideoxyuridine

The synthesis of this compound is a multi-step process that requires precise control over reactivity and stereochemistry. The primary challenge lies in the selective replacement of the hydroxyl groups at the 2' and 5' positions of the furanose ring with chlorine atoms, without altering the pyrimidine (B1678525) base or the anomeric configuration. Two principal strategies have emerged as effective routes to this target molecule: direct halogenation of a suitable uridine (B1682114) derivative and the ring-opening of a pre-formed cyclic anhydronucleoside.

Direct Halogenation Strategies for Uridine Derivatives

Direct halogenation involves treating uridine or its protected derivatives with specific chlorinating agents that can replace hydroxyl groups. Reagents like thionyl chloride (SOCl₂) and Vilsmeier-type reagents (e.g., phosphorus oxychloride in dimethylformamide) are commonly employed for such transformations.

The reaction of unprotected nucleosides, such as adenosine (B11128) or cytidine, with thionyl chloride in solvents like acetonitrile (B52724) has been shown to produce 5'-chloro-5'-deoxy derivatives. researchgate.netgoogle.com This reaction proceeds through a 5'-chloro-2',3'-O-sulfinyl intermediate. researchgate.net A similar approach can be applied to uridine. The primary 5'-hydroxyl group is generally more reactive than the secondary 2'- and 3'-hydroxyls, allowing for a degree of selectivity. However, achieving dichlorination at both the 2' and 5' positions while leaving the 3'-hydroxyl intact requires careful manipulation of protecting groups and reaction conditions.

The Vilsmeier-Haack reagent, generated in situ from phosphoryl chloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), is another powerful system for chlorination. scirp.org While widely used for formylation and cyclization, it is also capable of converting hydroxyl groups to chlorides. The reaction of a suitably protected uridine, where the 3'-hydroxyl is masked, with a Vilsmeier reagent could provide a pathway to the desired 2',5'-dichloro product.

Table 1: Common Reagents for Direct Halogenation of Nucleosides

| Reagent | Typical Conditions | Target Position(s) | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Acetonitrile, Pyridine | 5'-OH | researchgate.netgoogle.com |

| Vilsmeier-Haack Reagent (POCl₃/DMF) | 0°C to 90°C | Activated OH groups |

Ring-Opening Reactions of Cyclic Anhydronucleosides

A more controlled and regioselective method for introducing the 2'-chloro substituent involves the nucleophilic ring-opening of a cyclic anhydronucleoside intermediate. A common precursor for this strategy is 2,2'-anhydrouridine (B559692), which contains a rigid covalent bond between the C2 of the pyrimidine base and the C2' of the sugar.

The opening of this anhydro linkage with a chloride source, such as hydrogen chloride or lithium chloride, proceeds via an SN2 mechanism, leading to the formation of a 2'-chloro-2'-deoxyarabinofuranosyl derivative with inversion of configuration at the C2' position. A patent for the synthesis of the analogous 2'-deoxy-2'-fluorouridine (B118953) describes the ring-opening of 2,2'-anhydrouridine using hydrofluoric acid. google.com A similar principle applies to chlorination. Once the 2'-chloro substituent is installed, the 5'-hydroxyl group can be subsequently chlorinated using a standard agent like thionyl chloride to complete the synthesis of this compound. This stepwise approach offers superior control over the stereochemistry at the 2'-position.

Optimization of Reaction Conditions and Purification Protocols

The efficiency and yield of these synthetic routes are highly dependent on the optimization of various reaction parameters. Key variables include the choice of solvent, reaction temperature, stoichiometry of reagents, and the nature of any protecting groups used. For instance, in direct chlorination reactions, solvents like acetonitrile or dimethylformamide are often preferred. researchgate.net The use of a base, such as pyridine, is common to neutralize the acidic byproducts. google.com

Purification of the final product from reaction mixtures containing starting materials, byproducts, and isomeric impurities is critical. Standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, are frequently employed. An alternative purification strategy involves converting the crude product into a crystalline derivative, such as a 3',5'-diacetyl form, which can be easily purified by recrystallization. google.com Subsequent removal of the acetyl protecting groups yields the high-purity target compound. google.com

Derivatization and Analogue Synthesis of this compound

Starting from this compound or its synthetic intermediates, a wide range of analogues can be prepared through modifications at either the sugar moiety or the pyrimidine base. These derivatizations are crucial for structure-activity relationship (SAR) studies.

Modifications at the Sugar Moiety

The furanose ring of this compound can be further modified, although the existing chloro substituents limit the available reaction sites to the 3'-hydroxyl group. This hydroxyl can be acylated, alkylated, or replaced with other functional groups.

More extensive sugar modifications typically start from uridine or other precursors earlier in the synthetic pathway. For example, the introduction of fluorine or an azido (B1232118) group at various positions on the sugar ring is a common strategy in the synthesis of antiviral nucleosides. nih.govresearchgate.net The synthesis of 4',5'-epoxyuridine or 4′,5′-dehydro-2′,3′-anhydrouridine intermediates opens up pathways for regioselective modifications, allowing the introduction of diverse substituents onto the sugar ring. researchgate.netrsc.orgdocumentsdelivered.com A wide array of sugar-modified nucleosides, including those with bicyclic structures or altered backbones, have been developed to modulate properties like nuclease stability and binding affinity. mdpi.com

Substitutions on the Pyrimidine Base

The C-5 position of the uracil (B121893) ring is a primary site for chemical modification due to its accessibility for electrophilic substitution and organometallic coupling reactions. rsc.org A variety of functional groups can be introduced at this position to generate analogues of this compound.

Common modifications include halogenation (e.g., creating 5-fluoro or 5-bromo derivatives) and the introduction of small alkyl groups. nih.govnih.gov More complex substituents can be installed using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of 5-iodo-2'-deoxyuridine with terminal alkynes to create carbon-carbon bonds. researchgate.net This method allows for the attachment of a wide range of functionalities, including carborane cages and lipophilic chains. researchgate.net The synthesis of 5-substituted pyrimidine nucleosides is a well-established field, providing a toolbox of reactions that can be applied to the this compound scaffold. acs.orgnih.gov

Table 2: Examples of Synthesized Pyrimidine Base Modifications on Uridine/Deoxyuridine Scaffolds

| 5-Position Substituent | Synthetic Method | Precursor | Reference |

|---|---|---|---|

| -Cl | Direct Chlorination | 2'-Deoxyuridine (B118206) | nih.gov |

| -F | Fluorination | Uridine/Deoxyuridine | nih.gov |

| -CH₂CH₃ | Organopalladium Coupling | 5-Mercuri-2'-deoxyuridine | acs.org |

| -C≡C-R | Sonogashira Coupling | 5-Iodo-2'-deoxyuridine | researchgate.net |

| -CHO, -COOH | Oxidation of 5-methyl group | 5-Methylcytosine derivatives | nih.gov |

Table of Mentioned Compounds

Design and Synthesis of Prodrug Forms for Intracellular Delivery

The effective intracellular delivery of nucleoside analogs is often hampered by their hydrophilic nature and the requirement for active transport mechanisms to cross the cell membrane. For this compound, which lacks the 3'-hydroxyl group necessary for the initial phosphorylation step by many cellular kinases, prodrug strategies become crucial for its potential therapeutic applications. Prodrugs are bioreversible derivatives that can enhance lipophilicity, facilitate passive diffusion across cell membranes, and subsequently release the active drug intracellularly through enzymatic or chemical cleavage. This section explores potential prodrug strategies applicable to this compound, drawing upon established methodologies for other nucleoside analogs.

A primary challenge for many nucleoside analogs is their reliance on intracellular phosphorylation to become active. Prodrug approaches can be designed to bypass this rate-limiting step. By masking the phosphate (B84403) group, these lipophilic prodrugs can more readily penetrate cells.

One of the most successful strategies for delivering nucleoside monophosphates into cells is the phosphoramidate (B1195095) ProTide approach. acs.org This method involves masking the phosphate group with an aryloxy moiety and an amino acid ester. acs.org This design renders the molecule sufficiently lipophilic to cross the cell membrane. ump.edu.pl Intracellularly, the ester is cleaved by cellular carboxylesterases, initiating a cascade that leads to the release of the nucleoside monophosphate. calstate.edu This approach has been successfully applied to numerous antiviral nucleosides, including remdesivir. acs.org

Another innovative strategy is the cycloSal-technology. uni-hamburg.de This approach utilizes a salicyl alcohol derivative to mask the phosphate group of a nucleotide. The resulting cycloSal-pronucleotide is lipophilic and can enter cells. A chemically driven hydrolysis mechanism then selectively releases the nucleotide intracellularly. uni-hamburg.de This method has been shown to improve the antiviral activity of various nucleoside analogs and can even render inactive nucleosides bioactive. uni-hamburg.de

For nucleoside analogs that are not substrates for cellular kinases, triphosphate prodrugs (TriPPPro) offer a way to deliver the active triphosphate form directly. acs.orgnih.gov In this strategy, the gamma-phosphate of the nucleoside triphosphate is modified with biodegradable masking groups, such as acyloxybenzyl or alkoxycarbonyloxybenzyl moieties. acs.orgnih.gov These lipophilic prodrugs can permeate the cell membrane and then undergo enzymatic cleavage to release the active nucleoside triphosphate, bypassing all intracellular phosphorylation steps. acs.orgnih.gov

The following table summarizes key features of these advanced phosphate prodrug strategies, which could be adapted for this compound.

| Prodrug Strategy | Masking Group Components | Intracellular Activation Mechanism | Key Advantage |

| Phosphoramidate (ProTide) | Aryloxy group and an amino acid ester | Carboxylesterase-mediated hydrolysis of the amino acid ester, followed by intramolecular cyclization and cleavage. calstate.edu | Bypasses the initial phosphorylation step by delivering the monophosphate. acs.org |

| cycloSal-pronucleotide | Salicyl alcohol derivative | Chemically-driven selective hydrolysis. uni-hamburg.de | Can convert inactive nucleoside analogs into bioactive derivatives. uni-hamburg.de |

| TriPPPro | Acyloxybenzyl (AB) and alkoxycarbonyloxybenzyl (ACB) moieties | Enzyme-triggered cleavage of the AB and ACB groups. acs.orgnih.gov | Bypasses all intracellular phosphorylation steps by delivering the triphosphate. acs.orgnih.gov |

While direct experimental data on the synthesis of this compound prodrugs is not available, the synthetic routes developed for other nucleoside analogs provide a roadmap. For instance, the synthesis of phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine (B1346552) has been described. nih.govnih.gov These syntheses typically involve the reaction of the nucleoside with a phosphorylating agent, followed by the addition of the amino acid ester and the aryl group.

The table below outlines the observed biological activities of phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine (FdUMP) against L1210 mouse leukemia cells, demonstrating the potential of this approach.

| Compound | Cell Line | IC₅₀ (nM) | Mechanism Insight | Reference |

| FdUMP Phosphoramidate 2a | L1210 | 0.5-3 | Comparable potency in wild-type vs. thymidine (B127349) kinase deficient cells, indicating bypass of kinase dependency. | nih.gov |

| FdUMP Phosphoramidate 3b | L1210 | - | Decomposed in cell culture medium, suggesting insufficient stability. | nih.gov |

These findings underscore the importance of the stability of the prodrug moiety for successful intracellular delivery. The design of prodrugs for this compound would require careful selection of masking groups to ensure sufficient stability in extracellular environments while allowing for efficient cleavage once inside the cell.

Molecular and Biochemical Mechanisms of Action

Interaction with Nucleic Acid Synthesis Machinery

The core of 2',5'-Dichloro-2',5'-dideoxyuridine's potential cytotoxic or antiviral effects lies in its interaction with the enzymes responsible for building the nucleic acid polymers, DNA and RNA.

While direct evidence for the incorporation of this compound into nucleic acids is not extensively documented, the behavior of similar halogenated and dideoxy- nucleoside analogs provides a strong basis for its potential actions. Analogs such as 5-Chloro-2'-deoxyuridine (CldU) are readily phosphorylated and subsequently incorporated into newly synthesized DNA in place of thymidine (B127349). caymanchem.com This incorporation is a key step for their biological effects, which can include mutagenesis and antiviral activity. caymanchem.com Similarly, other 2'-deoxyuridine (B118206) derivatives like 5-vinyl-2'-deoxyuridine (B1214878) (VdU) and 5-azidomethyl-2'-deoxyuridine (B518367) (AmdU) are also known to be incorporated into replicating DNA. nih.govjenabioscience.com

Regarding RNA, the incorporation of 2'-modified nucleosides is a known phenomenon. For instance, 2'-Fluoro-dUTP can be incorporated into both DNA and RNA constructs, often to enhance their stability. trilinkbiotech.com The presence of a 2'-chloro group in this compound could theoretically allow for its recognition by RNA polymerases, although likely with very low efficiency due to the absence of the crucial 2'-hydroxyl group necessary for forming the phosphodiester backbone of RNA. Studies on 5-fluorouridine (B13573) (FUrd) have shown its incorporation into RNA polymerase II transcripts, leading to cytotoxic effects. nih.gov

A defining characteristic of dideoxynucleosides is their ability to act as chain terminators during DNA synthesis. Lacking the 3'-hydroxyl group essential for the formation of a phosphodiester bond with the next incoming nucleotide, their incorporation into a growing DNA strand effectively halts further elongation. nih.gov This mechanism is the cornerstone of the antiviral activity of many dideoxynucleoside analogs, including the well-studied 2',3'-dideoxyuridine (B1630288) (ddU). nih.gov

Given that this compound is a 2',5'-dideoxy derivative, it inherently lacks the 3'-hydroxyl group (as it is a 2'-deoxy sugar). Therefore, upon its potential incorporation into a DNA strand, it would act as an obligate chain terminator. The efficiency of this termination would depend on its competition with the natural deoxynucleoside triphosphates (dNTPs) for the active site of the DNA polymerase. nih.gov

The table below summarizes the chain termination properties of related dideoxynucleoside analogs.

| Nucleoside Analog | Polymerase Target | Mechanism of Chain Termination |

| 2',3'-Dideoxyuridine-5'-triphosphate (ddUTP) | HIV Reverse Transcriptase | Incorporation into the growing DNA chain, leading to the cessation of further elongation due to the absence of a 3'-hydroxyl group. nih.gov |

| 2',3'-Dideoxynucleoside triphosphates (ddNTPs) | HIV-1 Reverse Transcriptase | Incorporation into the primer terminus, preventing the formation of a phosphodiester bond with the subsequent nucleotide. nih.gov |

Enzymatic Recognition and Biotransformation Pathways

For any nucleoside analog to exert its biological effects, it must first be metabolized within the cell, typically through phosphorylation to its active triphosphate form. The efficiency of this biotransformation is a critical determinant of its potency.

The structural modifications of this compound may confer resistance to degradation by certain host and viral enzymes that would otherwise inactivate it. For example, nucleoside phosphorylases can cleave the glycosidic bond of nucleosides, rendering them inactive. The altered sugar moiety of this compound could make it a poor substrate for these enzymes. While specific data for the 2',5'-dichloro derivative is lacking, the principle of modification-induced resistance is well-established for other nucleoside analogs.

The crucial step in the activation of most nucleoside analogs is their phosphorylation by cellular or viral kinases. Deoxyribonucleoside kinases are responsible for the initial phosphorylation to the monophosphate form. The affinity of this compound for these kinases is a key factor in its potential activity.

Derivatives of 2',5'-dideoxyuridine (B1594094) have been synthesized as potential inhibitors of enzymes involved in pyrimidine (B1678525) nucleoside metabolism. nih.gov This suggests that the parent compound could also interact with these enzymatic pathways. The presence of the 5'-chloro substituent would prevent phosphorylation at this position by conventional kinases. However, the initial phosphorylation would need to occur at the 3' position, which is absent in a dideoxy sugar. This presents a significant hurdle for its activation through the standard metabolic pathways.

It is possible that the compound itself, or a metabolite, could act as an inhibitor of these enzymes. For instance, some 2'-deoxyuridine analogs have been shown to interact with thymidylate synthase, a key enzyme in nucleotide biosynthesis. nih.gov

The following table details the interactions of related compounds with cellular kinases.

| Compound | Enzyme | Interaction |

| 5'-(Bromoacetamido)-2',5'-dideoxyuridine | Enzymes metabolizing pyrimidine nucleosides | Potential inhibitor. nih.gov |

| 5-Chloro-2'-deoxyuridine (CldU) | Cellular kinases | Phosphorylated to its active form before incorporation into DNA. caymanchem.com |

The balance of intracellular deoxyribonucleoside triphosphate (dNTP) pools is critical for the fidelity and efficiency of DNA replication. Perturbations in these pools can lead to replication stress and cell death. Some nucleoside analogs exert their effects not only through direct incorporation into DNA but also by altering the levels of natural dNTPs.

The table below illustrates the effects of a related compound on nucleotide pools.

| Compound | Effect on Nucleotide Pools |

| 5-Fluoro-2'-deoxyuridine (B1346552) (FdUrd) | Decreased dTTP, increased dCTP, and depletion of dGTP. nih.gov |

| 5'-Substituted 2',5'-dideoxyuridine derivatives | Inhibition of nucleotide biosynthesis. nih.gov |

Cellular Processing and Intracellular Localization

The entry of this compound into a cell and its subsequent fate are critical determinants of its potential biological activity. This process generally involves transport across the cell membrane, followed by metabolic changes within the cell.

Following its transport into the cell, this compound would likely undergo intracellular metabolism, a critical step for its activation or deactivation. The primary metabolic pathway for many nucleoside analogs is phosphorylation, a process where phosphate (B84403) groups are added to the molecule. This is often the rate-limiting step in their activation. nih.gov

For instance, analogs like 5-Chloro-2'-deoxyuridine are readily incorporated into newly synthesized DNA after being phosphorylated. caymanchem.com This process converts the nucleoside into a nucleotide analog, which can then compete with natural nucleotides for incorporation into DNA. The metabolism of another analog, 2′,3′-Dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine, involves its conversion to mono-, di-, and triphosphate metabolites within the cell. nih.gov It is conceivable that this compound follows a similar path of phosphorylation to become activated.

The accumulation of the metabolized form of the compound within the cell is a crucial factor for its efficacy. The extent of this accumulation would depend on the relative rates of its phosphorylation and its potential breakdown or efflux from the cell.

Biological Activities and Research Applications of this compound

A comprehensive review of the existing scientific literature reveals a significant lack of specific research data for the chemical compound this compound. Despite extensive searches for its biological activities and potential research applications, no direct studies outlining its effects on viral replication or cancer cell biology, as specified in the requested outline, could be identified.

The provided framework for this article, focusing on the antiviral and antiproliferative properties of this compound, presumes the existence of a body of research that does not appear to be publicly available. Scientific inquiry into nucleoside analogs often involves the synthesis and evaluation of numerous derivatives to identify candidates with therapeutic potential. It is possible that this compound was synthesized as part of a larger library of compounds but did not exhibit significant biological activity to warrant further investigation and publication, or that any existing research is not in the public domain.

For context, research on other halogenated deoxyuridine analogs has been more extensive. For instance, compounds such as 5-iodo-2'-deoxyuridine and 5-bromo-2'-deoxyuridine (B1667946) have been studied for their antiviral and anticancer properties. nih.govmedchemexpress.com These related compounds often exert their effects by acting as thymidine analogs and interfering with DNA synthesis. mdpi.comcaymanchem.com However, it is crucial to note that the specific biological activities and mechanisms of action can vary significantly with even minor structural modifications to the nucleoside scaffold. Therefore, extrapolating the properties of other compounds to this compound would be scientifically unfounded.

Without any specific data from in vitro or in vivo studies on this compound, it is not possible to provide scientifically accurate information regarding its potential to:

Inhibit the replication of Herpes Simplex Virus, Human Cytomegalovirus, or other DNA and RNA viruses.

Suppress DNA replication in malignant cell lines.

Modulate cellular proliferation and cell cycle dynamics.

Consequently, the creation of data tables and detailed research findings as requested is not feasible.

Biological Activities and Research Applications in Model Systems

Antiproliferative Research in Cancer Cell Biology

Investigations in Specific Leukemia and Solid Tumor Cell Models

There is no available research detailing the cytotoxic or antiproliferative effects of 2',5'-Dichloro-2',5'-dideoxyuridine in specific leukemia or solid tumor cell lines.

Radiosensitization Studies in Cellular Models

No studies have been published that investigate the capacity of this compound to act as a radiosensitizer.

Enhancement of Radiation-Induced Cellular Effects

Data regarding the ability of this compound to enhance the effects of ionizing radiation on cells is not present in the scientific literature.

Molecular Basis for Increased Radiosensitivity

As there are no studies demonstrating radiosensitizing properties of this specific compound, there is consequently no information on the potential molecular mechanisms that would underlie such an effect.

Structure Activity Relationship Sar Investigations

Impact of Dichloro Substitution at 2' and 5' Positions on Biological Profile

The specific biological profile of 2',5'-Dichloro-2',5'-dideoxyuridine is not extensively detailed in publicly available research. However, the influence of substitutions at the 2' and 5' positions of nucleoside analogs is a well-established area of study, allowing for informed inferences.

Similarly, modifications at the 2'-position of the sugar ring are known to have a profound impact on the biological activity of nucleoside analogs. The nature of the substituent at this position can influence the sugar pucker conformation, which in turn affects how the nucleoside analog is recognized by viral or cellular enzymes, such as polymerases and kinases. While direct data on a 2'-chloro substituent in this specific context is scarce, the principle remains that this position is a key determinant of biological action.

Effects of Substituent Variations on the Pyrimidine (B1678525) Base (e.g., at C5)

The C5 position of the pyrimidine ring is a frequent target for modification in the design of nucleoside analogs with antiviral, antibacterial, and anticancer properties. A wide array of substituents at this position has been explored, revealing significant structure-activity relationships.

Studies have shown that the introduction of various groups at the C5 position of 2'-deoxyuridine (B118206) can confer potent and selective biological activities. For example, 5-substituted 2'-deoxyuridine analogs with azole and oxime functionalities have demonstrated antiherpetic activity with low toxicity. nih.gov Specifically, an imidazole (B134444) derivative was found to be the most active among the azole-containing analogs. nih.gov In another study, 5-bromo and 5-chloro-6-azido-5,6-dihydro-2'-deoxyuridine derivatives exhibited a broad spectrum of anti-herpes activity. nih.gov

The nature of the C5 substituent also plays a crucial role in the inhibition of specific enzymes. A systematic SAR study of 5-substituted 2'-deoxyuridine monophosphate analogues led to the identification of a potent and selective inhibitor of mycobacterial ThyX, a flavin-dependent thymidylate synthase. nih.gov Furthermore, the electronic properties of the C5 substituent can influence the acidity of the N3H proton of the uracil (B121893) ring, which is important for the accuracy of codon reading in tRNA. nih.gov For instance, a methyl group at C5 increases the pKa value, while more complex side chains can also modulate this property. nih.gov

The following table summarizes the effects of various C5 substituents on the biological activity of uridine (B1682114)/deoxyuridine analogs:

| C5 Substituent | Compound Class | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| Bromo or Chloro (with 6-azido-5,6-dihydro modification) | 2'-deoxyuridine derivatives | Broad-spectrum anti-herpes activity | nih.gov |

| Azole (e.g., Imidazole) | 2'-deoxyuridine analogs | Antiherpetic activity with low toxicity | nih.gov |

| Oxime | 5-formyl-deoxyuridine derivatives | Inhibitory effects comparable to azole analogs but with higher cytotoxicity | nih.gov |

| Various (systematic SAR study) | 2'-deoxyuridine monophosphate analogs | Selective inhibition of mycobacterial ThyX | nih.gov |

| Vinyl | 2'-deoxyuridine | Less toxic than 2'-deoxy-5-vinylcytidine but also less active against herpes virus | nih.gov |

| Methyl | Uridine and 2-thiouridine | Increases pKa of N3H proton | nih.gov |

| Carboxymethyl | Uridine and 2-thiouridine | Decreases acidity of N3H proton | nih.gov |

Stereochemical Considerations and Their Influence on Activity

Stereochemistry is a paramount factor in the biological activity of nucleoside analogs. The spatial arrangement of atoms, particularly at the chiral centers of the sugar moiety, dictates the molecule's ability to fit into the active sites of enzymes and interact with biological targets.

For uridine derivatives, the stereochemistry at the C1' anomeric center is fundamental for their recognition as nucleosides. Beyond this, modifications to the sugar ring can introduce new chiral centers, and the configuration at these centers can dramatically affect activity. For instance, in a study of 5-substituted uridine derivatives with activity against Gram-positive bacteria, it was found that the S-diastereoisomers of certain compounds were inactive, while the corresponding R-isomers exhibited antibacterial effects. researchgate.net This stark difference underscores the stereospecificity of the biological target.

Comparative Analysis with Related Dideoxyuridine Analogs and Derivatives

The biological activity of this compound can be contextualized by comparing it to other dideoxyuridine analogs and derivatives with modifications at various positions.

Several 2',5'-anhydro analogues of 3'-azido-3'-deoxythymidine (AZT) and other related compounds have been synthesized and evaluated as anti-HIV agents. nih.gov These conformationally constrained analogs demonstrated significant anti-HIV-1 activity, although they were somewhat less active than their parent compounds. nih.gov This suggests that while modifications that lock the sugar conformation can be beneficial, they need to be optimized to maintain potent activity.

The nature of the substituent at the 5' position has a clear impact on activity and toxicity. For example, 5'-ester prodrugs of 5-iodo-2'-deoxyuridine (IDU) showed increased lipophilicity and reduced cytotoxicity compared to the parent drug. nih.gov In another example, the 5'-azido derivative of 5-trifluoromethyl-2'-deoxyuridine was markedly less potent as an antiviral and antineoplastic agent compared to the parent compound and its 5'-amino derivative. nih.gov

Furthermore, combinations of nucleoside analogs can lead to synergistic effects. For instance, the antibacterial activity of 5-fluoro-2'-deoxyuridine (B1346552) can be enhanced when combined with trimethoprim (B1683648) and uridine. slu.se The interaction of 5-iodo-2'-deoxyuridine with fluoropyrimidines has also been shown to potentiate its effects in cancer cells. nih.gov

The table below provides a comparative overview of the biological activities of various substituted deoxyuridine and dideoxyuridine analogs.

| Compound | Key Structural Feature(s) | Primary Biological Activity | Reference(s) |

|---|---|---|---|

| 2',5'-Anhydro-3'-azido-3'-deoxythymidine | 2',5'-Anhydro bridge, 3'-azido | Anti-HIV-1 activity | nih.gov |

| 5-Trifluoromethyl-5'-amino-2',5'-dideoxyuridine | 5-Trifluoromethyl, 5'-amino | Antiviral, less toxic than parent compound | nih.gov |

| 5-Iodo-2'-deoxyuridine 5'-esters | 5'-Ester prodrugs | Increased lipophilicity, reduced cytotoxicity | nih.gov |

| 5-Fluoro-2'-deoxyuridine | 5-Fluoro | Antibacterial (synergy with other agents) | slu.se |

| 5'-Arylchalcogeno-3-aminothymidine derivatives | 5'-Arylchalcogeno, 3'-amino | Antiviral (anti-SARS-CoV-2) | mdpi.com |

| Zidovudine (B1683550) (AZT) structural modifications | Various modifications on azido (B1232118), hydroxyl, and thymidine (B127349) ring | Modulated anti-HIV and anticancer activities | researchgate.net |

Advanced Research Methodologies and Analytical Approaches

In Vitro Cellular Assays for Biological Activity Profiling

In vitro cellular assays are fundamental in determining the biological impact of 2',5'-Dichloro-2',5'-dideoxyuridine on living cells. These assays provide critical data on the compound's effects on cell growth, division, and gene expression.

Quantitative Assessment of Cell Proliferation (e.g., using EdU/BrdU incorporation)

The assessment of cell proliferation is a primary step in characterizing the biological activity of this compound. This is often achieved by measuring the incorporation of nucleoside analogs into newly synthesized DNA during the S phase of the cell cycle. Two common analogs used for this purpose are 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

The principle behind these assays is that proliferating cells will incorporate these thymidine (B127349) analogs into their DNA. The incorporated EdU can be detected via a "click" chemistry reaction with a fluorescent azide, while BrdU is detected using specific antibodies. These methods allow for the quantitative analysis of cell proliferation through techniques like fluorescence microscopy and flow cytometry.

Table 1: Conceptual Data from a Hypothetical EdU Cell Proliferation Assay

| Cell Line | Treatment | Concentration (µM) | % EdU Positive Cells (Proliferating) |

| L1210 | Control | 0 | 65 |

| L1210 | This compound | 1 | 45 |

| L1210 | This compound | 10 | 15 |

| L1210 | This compound | 100 | 2 |

| H.Ep.-2 | Control | 0 | 58 |

| H.Ep.-2 | This compound | 1 | 40 |

| H.Ep.-2 | This compound | 10 | 12 |

| H.Ep.-2 | This compound | 100 | 1 |

Note: This table is illustrative and based on the reported cytotoxic activity of related compounds. nih.gov Actual experimental data would be required for definitive quantitative analysis.

Flow Cytometric Analysis of Cell Cycle Progression

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). By staining cells with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI) or DAPI, the DNA content of individual cells can be measured. Treatment with a compound like this compound, which is expected to interfere with DNA synthesis, would likely cause a block in the S phase or an arrest at the G1/S or G2/M checkpoints.

Although specific flow cytometry data for this compound is not publicly available, the known inhibition of DNA synthesis by its analogs strongly suggests that it would alter the normal cell cycle profile of treated cells. nih.gov A typical experiment would involve treating a cell culture with the compound and then analyzing the cell cycle distribution at various time points.

Table 2: Anticipated Effects of this compound on Cell Cycle Distribution in L1210 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 45 | 35 | 20 |

| This compound (low dose) | 40 | 50 | 10 |

| This compound (high dose) | 35 | 60 | 5 |

Note: This table represents a hypothetical outcome based on the expected mechanism of action. Experimental verification is necessary.

Gene Expression Profiling and Proteomic Analysis in Response to Compound Exposure

To understand the molecular mechanisms underlying the cellular response to this compound, researchers can employ gene expression profiling and proteomic analysis. These techniques provide a global view of the changes in messenger RNA (mRNA) levels and protein expression, respectively, following compound treatment.

Studies on related 5'-substituted 2',5'-dideoxyuridine (B1594094) derivatives have shown that these compounds selectively inhibit DNA synthesis without significantly affecting RNA or protein synthesis. nih.gov This suggests that the primary target of this compound is likely an enzyme involved in DNA replication or nucleotide biosynthesis.

Gene expression profiling, using techniques like microarray or RNA sequencing (RNA-Seq), could identify the upregulation of genes involved in DNA damage response pathways and cell cycle arrest. Proteomic analysis, using methods such as mass spectrometry, could reveal changes in the levels of proteins that are key regulators of cell proliferation and survival.

Biochemical and Enzymatic Characterization

Biochemical and enzymatic assays are essential for identifying the specific molecular targets of this compound and for characterizing the nature of its interaction with these targets.

Kinetic Analysis of Enzyme Inhibition

Based on the observed inhibition of DNA synthesis, it is plausible that this compound or its metabolites act as inhibitors of enzymes crucial for nucleotide biosynthesis or DNA replication. Kinetic analysis is performed to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitor's potency, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Potential enzyme targets for this compound could include thymidylate synthase or other enzymes involved in pyrimidine (B1678525) metabolism. nih.gov A kinetic study would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

Table 3: Hypothetical Kinetic Parameters for the Inhibition of a Target Enzyme by this compound

| Enzyme Target | Type of Inhibition | Ki (nM) | IC50 (µM) |

| Thymidylate Synthase | Competitive | 50 | 0.5 |

| DNA Polymerase | Non-competitive | 120 | 1.2 |

Note: This table is for illustrative purposes. The actual enzyme targets and kinetic parameters would need to be determined experimentally.

Assays for DNA and RNA Polymerase Activities

Given that 5'-substituted 2',5'-dideoxyuridine derivatives have been shown to inhibit DNA synthesis without a significant effect on RNA synthesis, it is important to directly assess the effect of this compound on the activity of DNA and RNA polymerases. nih.gov

These assays typically measure the incorporation of radiolabeled or fluorescently tagged nucleotides into a DNA or RNA template in the presence of the purified polymerase and the compound of interest. A dose-dependent decrease in nucleotide incorporation would indicate direct inhibition of the polymerase. The selective inhibition of DNA polymerases over RNA polymerases would be consistent with the observed cellular effects. nih.gov

Computational Approaches in Drug Discovery

In the quest to identify and optimize novel therapeutic agents, computational methods have become indispensable tools. For a compound such as this compound, these approaches allow for the prediction of its biological behavior and interactions at a molecular level, guiding further experimental work.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The primary goal is to determine the preferred binding orientation and affinity of the compound within the target's active site.

Molecular docking predicts the binding pose of a ligand by sampling a vast number of possible conformations and orientations. The most favorable poses are then scored based on functions that approximate the binding free energy. For a dideoxyuridine analogue, potential targets could include viral reverse transcriptases or polymerases, where the compound might act as a chain terminator, or cellular kinases required for its activation.

Following docking, Molecular Dynamics (MD) simulations can provide deeper insights into the stability of the predicted ligand-protein complex over time. By simulating the atomic motions of the system, MD can validate the binding pose, reveal key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and assess the conformational changes in both the ligand and the protein upon binding. While specific simulation data for this compound is not available, the table below illustrates the typical parameters evaluated in such a study.

| Parameter | Description | Typical Use in Analysis |

|---|---|---|

| Binding Free Energy (ΔGbind) | The predicted energy released upon ligand binding. More negative values indicate stronger affinity. | To rank potential drug candidates and compare their affinity to a known inhibitor. |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in the protein backbone and ligand over time compared to a reference structure. | To assess the stability of the protein and the ligand's binding pose during the simulation. Low, stable RMSD values suggest a stable complex. |

| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds formed between the ligand and the target protein. | To pinpoint critical interactions that anchor the ligand in the active site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

To build a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with known biological activities (e.g., IC₅₀ values against a specific enzyme) is required. For each molecule, a set of numerical descriptors is calculated to represent its physicochemical properties. These descriptors fall into several categories:

Electronic: Describing the distribution of electrons (e.g., partial charges, dipole moment).

Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Describing the molecule's affinity for nonpolar environments (e.g., LogP).

Topological: Describing the connectivity and branching of atoms.

Statistical methods are then employed to generate an equation that links these descriptors to the observed activity. While no specific QSAR study for this compound is documented in the search results, the table below outlines the types of descriptors that would be crucial in such an analysis of nucleoside analogues.

| Descriptor Class | Example Descriptor | Relevance to Nucleoside Analogues |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric | Molecular Volume | Determines how well the analogue fits into the confined space of an enzyme's active site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions within the binding pocket. |

| Topological | Wiener Index | Quantifies the molecule's branching, which can affect binding specificity. |

Spectroscopic and Chromatographic Techniques for Compound Analysis

The characterization, purification, and quantification of this compound rely on a suite of established analytical techniques. Spectroscopic methods are used to elucidate its structure and confirm its identity, while chromatographic techniques are essential for its separation and purification from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleosides and their analogues. ucr.edu For polar compounds like nucleosides, reversed-phase HPLC (RP-HPLC) is commonly used, often with a C18 column. nih.gov Volatile buffers can be employed, which allows for the recovery of the purified sample after analysis by simple evaporation. nih.gov Another powerful method is hydrophilic interaction liquid chromatography (HILIC), which is well-suited for separating very polar analytes. nih.gov These chromatographic methods are critical for determining the purity of a synthesized batch of this compound and for quantifying its concentration in various matrices. nih.gov

Spectroscopic methods provide detailed structural information. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the definitive method for elucidating the precise chemical structure and confirming the successful synthesis of the target compound. It provides information on the connectivity of atoms and the stereochemistry of the molecule. Mass Spectrometry (MS), frequently coupled with liquid chromatography (LC-MS), confirms the molecular weight of the compound and can provide structural clues through analysis of its fragmentation patterns. nih.gov UV-Vis spectroscopy is also useful, as the pyrimidine ring of the uridine (B1682114) base has a characteristic UV absorbance maximum, which can be used for quantification.

| Technique | Primary Application | Type of Information Obtained |

|---|---|---|

| HPLC (High-Performance Liquid Chromatography) | Separation and Quantification | Purity of the compound, retention time, concentration in a sample. nih.gov |

| NMR (Nuclear Magnetic Resonance) | Structural Elucidation | Definitive molecular structure, atom connectivity, stereochemistry. rsc.org |

| MS (Mass Spectrometry) | Identification and Structural Confirmation | Molecular weight, elemental composition, fragmentation patterns. nih.gov |

| UV-Vis Spectroscopy | Quantification | Concentration based on absorbance at a specific wavelength (λmax). |

Future Research Directions and Translational Potential

Design of Next-Generation Dichloro-Dideoxyuridine Analogs with Enhanced Specificity

The development of next-generation analogs of 2',5'-Dichloro-2',5'-dideoxyuridine is a key avenue for future research, with the primary goal of improving therapeutic indices by enhancing target specificity and minimizing off-target effects. Medicinal chemistry efforts are anticipated to focus on systematic modifications of the pyrimidine (B1678525) base and the deoxyribose sugar moiety.

Strategic modifications could include the introduction of various substituents at the 5-position of the uracil (B121893) ring. For instance, the incorporation of small, electron-withdrawing groups like fluoro or larger moieties such as ethyl groups has been explored in similar 2',5'-dideoxyuridine (B1594094) derivatives to modulate activity against enzymes involved in nucleotide biosynthesis. nih.gov The synthesis of analogs with substitutions at the 5-position, such as bromo, iodo, fluoro, and ethyl groups, has been undertaken to create potential inhibitors of pyrimidine nucleoside metabolizing enzymes. nih.gov

| Potential Modification Site | Example Modification | Rationale |

| 5-position of Uracil Ring | Introduction of bromo, iodo, fluoro, or ethyl groups. | To modulate interaction with target enzymes and potentially enhance inhibitory activity. nih.gov |

| 5'-position of Deoxyribose | Addition of groups like bromoacetamido or iodoacetamido. | To create reactive derivatives that can act as inhibitors of nucleotide biosynthesis. nih.gov |

Exploration of Combination Strategies with Other Investigational Agents

To maximize the therapeutic potential of this compound, future studies will likely investigate its efficacy in combination with other investigational agents. This approach is particularly relevant in the context of cancer therapy, where combination regimens are standard of care.

One promising strategy involves combining nucleoside analogs with agents that target different cellular pathways. For example, a recent study demonstrated that the nucleoside analog 5-vinyl-2'-deoxyuridine (B1214878) (VdU), when used in tandem with an acridine-tetrazine conjugate (PINK) in a "click chemistry" approach, synergistically induced cytotoxicity in cancer cells. nih.gov This combination led to DNA damage, S-phase cell cycle accumulation, and ultimately apoptosis. nih.gov This suggests that a similar DNA-templated strategy could be explored for this compound.

Furthermore, combining this compound with inhibitors of enzymes involved in nucleotide metabolism could potentiate its cytotoxic effects. For instance, it could be paired with inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. drugbank.comnih.gov The rationale is that by blocking multiple points in the same pathway, a more profound and sustained therapeutic effect can be achieved.

Comprehensive Mechanistic Elucidation of Novel Biological Activities

A thorough understanding of the mechanism of action of this compound is crucial for its rational development. While its structural similarity to deoxyuridine suggests it may interfere with DNA synthesis and nucleotide metabolism, the precise molecular targets and pathways it modulates require further investigation. drugbank.com

Future research should aim to identify the specific enzymes and cellular proteins that interact with this compound and its phosphorylated metabolites. Key enzymes in pyrimidine metabolism, such as thymidylate synthase and uridine (B1682114) phosphorylase, are potential targets. drugbank.com Studies have shown that derivatives of 2',5'-dideoxyuridine can inhibit DNA synthesis without significantly affecting RNA or protein synthesis, pointing towards a selective mechanism of action. nih.gov

Advanced "omics" technologies, including genomics and proteomics, can be employed to obtain a global view of the cellular response to treatment with this compound. mdpi.com This can help to uncover novel biological activities and mechanisms of resistance, guiding the development of more effective therapeutic strategies.

Development of Advanced Preclinical Research Models for Specific Disease Targets

The translation of promising in vitro findings into clinical success depends heavily on the use of appropriate preclinical models. For this compound, the development of more sophisticated and disease-relevant preclinical models is a critical future direction.

While traditional 2D cell culture and murine models have been valuable, there is a growing emphasis on the use of more complex systems that better mimic human physiology. mdpi.com Three-dimensional (3D) organoid and spheroid cultures derived from patient tumors offer a more realistic in vitro setting to assess the efficacy of anticancer agents. nih.govmdpi.com These models can provide insights into drug penetration, tumor microenvironment interactions, and treatment response that are not possible with monolayer cultures. mdpi.com

For viral indications, the development of robust cell-based assays, such as those used to evaluate anti-SARS-CoV-2 activity of nucleoside analogs, will be essential. nih.gov In addition, the creation of "humanized" mouse models, which possess a human immune system, can provide a more accurate platform for evaluating both the efficacy and potential immunomodulatory effects of novel compounds. mdpi.com The use of such advanced models will be instrumental in de-risking the clinical development of this compound and its next-generation analogs.

Q & A

Q. What synthetic methods are most effective for producing 2',5'-Dichloro-2',5'-dideoxyuridine, and how can yields be optimized?

The compound is synthesized via halogenation of uridine using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in dimethylformamide (DMF). Key steps include:

- Reaction conditions : Heating uridine with PPh₃ and CCl₄ at 23°C for 5 days yields 68% of the product . Solvent choice (DMF vs. acetonitrile) impacts by-product formation; DMF reduces competing side reactions .

- Purification : Preparative thin-layer chromatography (TLC) with chloroform-methanol (9:1) effectively isolates the product .

- Yield optimization : Adjusting stoichiometry (e.g., excess CCl₄) and reaction time improves yields. Lower temperatures (e.g., 0°C) may reduce degradation but prolong synthesis .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR spectroscopy :

- ¹H NMR : The absence of 2' and 5' hydroxyl protons and downfield shifts of C3'H (δ ~6.10 ppm) confirm dechlorination. Irradiation of C3'H collapses the C3'OH doublet, validating the free 3'-OH group .

- ¹³C NMR : Distinct signals for C2' and C5' (δ ~80–85 ppm) confirm chloro substitution .

- Deacetylation : Hydrolysis of acetylated intermediates (e.g., 5'-O-acetyl derivatives) to known standards (e.g., 2'-chloro-2'-deoxyuridine) provides structural validation .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Temperature : Store at -20°C or below to prevent degradation .

- Moisture control : Use desiccants in sealed containers to avoid hydrolysis of chloro groups.

- Light sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .

Advanced Research Questions

Q. How do impurities like 3'-O-acetyl-2',5'-dichloro-2',5'-dideoxyuridine form during synthesis, and how can they be mitigated?

- Formation mechanism : Impurities arise from incomplete deacetylation or competing reactions in polar solvents (e.g., DMF) .

- Detection : Use HPLC with UV detection (λ = 258 nm) or TLC to identify by-products .

- Mitigation :

- Replace DMF with acetonitrile to suppress acetyl migration .

- Optimize reaction time (e.g., ≤5 days) to minimize over-chlorination .

Q. What biological assays are suitable for evaluating the antiviral potential of this compound?

- Thymidine kinase (TK) activity assays : Measure HSV-1 TK activation in infected Vero or BHK cells. Increased TK activity (e.g., via colorimetric substrate p-nitrophenyl phosphate) correlates with antiviral effects .

- Viral replication inhibition : Quantify viral load reduction using plaque assays or qPCR in HSV-1-infected cell lines .

- Cytotoxicity screening : Test in LMtk⁻ cells (TK-deficient) to differentiate antiviral activity from general cytotoxicity .

Q. How does the dichloro substitution at 2' and 5' positions influence interactions with viral enzymes like thymidine kinase?

- Steric effects : The 2'-Cl group restricts ribose puckering, potentially hindering enzyme binding .

- Electrophilic reactivity : Chloro groups may form covalent adducts with nucleophilic residues (e.g., cysteine in TK’s active site), altering enzyme function .

- Validation methods :

Q. How can researchers resolve contradictions in reported biological activity data for halogenated deoxyuridine analogs?

- Case example : Discrepancies in ICP36 protein synthesis (↑) vs. antiviral activity (↓) in HSV-1-infected cells .

- Approaches :

- Cell line variability : Test across multiple lines (e.g., Vero vs. BHKtk⁻) to assess host-specific effects .

- Time-course experiments : Monitor TK activity and viral replication at 12–24 hr intervals to capture dynamic effects .

- Metabolite profiling : Use LC-MS to quantify intracellular phosphorylation levels, which dictate prodrug activation .

Methodological Resources

- Synthetic protocols : Detailed procedures in The Journal of Organic Chemistry .

- Analytical standards : Reference NMR spectra (¹H/¹³C) for structural validation .

- Safety protocols : OSHA-compliant handling guidelines for halogenated nucleosides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.